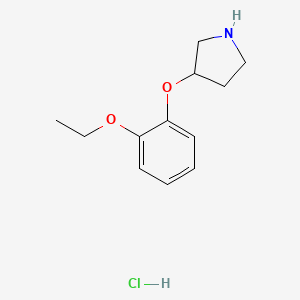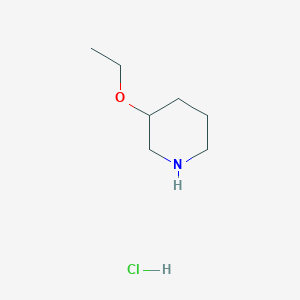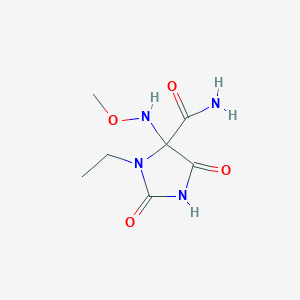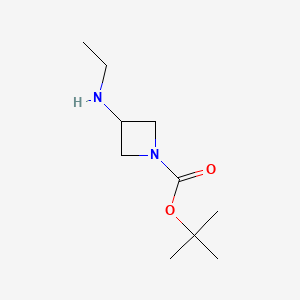![molecular formula C6H3ClN2O B1391399 2-Cloro-oxazolo[5,4-c]piridina CAS No. 916792-10-4](/img/structure/B1391399.png)
2-Cloro-oxazolo[5,4-c]piridina
Descripción general
Descripción
2-Chlorooxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Aplicaciones Científicas De Investigación
2-Chlorooxazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies exploring its potential as an antiviral, immunosuppressive, and anticancer agent.
Industrial Applications: It is utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Métodos De Preparación
The synthesis of 2-Chlorooxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Chlorooxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization and Condensation: The oxazole and pyridine rings can participate in further cyclization and condensation reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 2-Chlorooxazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2-Chlorooxazolo[5,4-c]pyridine can be compared with other similar compounds, such as:
2-Chlorooxazolo[5,4-b]pyridine: Similar in structure but with different ring fusion, leading to variations in biological activity and chemical reactivity.
Oxazolo[5,4-d]pyrimidines: These compounds share the oxazole ring but differ in the fused ring system, often used as kinase inhibitors and antiviral agents.
The uniqueness of 2-Chlorooxazolo[5,4-c]pyridine lies in its specific ring fusion and the presence
Propiedades
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMRDXBPVOJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672616 | |
| Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-10-4 | |
| Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)




![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

